molecular formula C21H20ClN3O2S B2648202 N1-(3-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894012-65-8

N1-(3-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No. B2648202
CAS RN: 894012-65-8
M. Wt: 413.92
InChI Key: VMNKEFUWMNWFFH-UHFFFAOYSA-N
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Description

N1-(3-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide, also known as CTET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antiviral and Cytotoxic Activities

Compounds with structural features similar to N1-(3-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide have been synthesized and evaluated for their antiviral and cytotoxic activities. For instance, derivatives incorporating pyrazole and isoxazole moieties have shown significant activity against Herpes simplex virus type-1 (HSV-1), indicating potential for antiviral drug development (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Anti-Tumor Agents

Another area of interest is the synthesis of compounds with potential anti-tumor properties. Bis-pyrazolyl-thiazoles incorporating the thiophene moiety, for example, have been synthesized and shown promising activity against hepatocellular carcinoma cell lines, suggesting the relevance of thiazole derivatives in cancer research (Gomha, Edrees, & Altalbawy, 2016).

Optical and Material Applications

The incorporation of thiazolyl and related heterocyclic moieties into polymers has been explored for their optical properties, leading to materials suitable for photonic devices. This research underscores the potential of such compounds in the development of new materials with specialized functions (Manjunatha et al., 2009).

Antimicrobial Agents

Compounds featuring chlorophenyl and thiazole groups have also been evaluated for their antimicrobial properties, further highlighting the versatility of these structures in the development of new pharmaceuticals (Dawane et al., 2010).

properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-6-8-15(9-7-13)21-24-14(2)18(28-21)10-11-23-19(26)20(27)25-17-5-3-4-16(22)12-17/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNKEFUWMNWFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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